N,N-DI(Ethyl-2,2,2-D3)aniline
Description
Contextual Significance of Deuterated Organic Compounds in Modern Chemical Research
Deuterated organic compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), are of immense importance across various scientific disciplines, including organic chemistry, medicinal chemistry, and materials science. researchgate.netscielo.org.mx Initially, their use was largely focused on mechanistic studies to probe reaction pathways through the kinetic isotope effect (KIE). snnu.edu.cn The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, reactions involving the cleavage of this bond in the rate-determining step will proceed more slowly, providing crucial evidence about the reaction mechanism. scielo.org.mx
Beyond mechanistic elucidation, deuterated compounds have become indispensable tools in analytical chemistry. clearsynth.comsynmr.in In techniques like nuclear magnetic resonance (NMR) spectroscopy, deuterated solvents are used to avoid signal interference from the solvent's protons, resulting in clearer spectra of the analyte. synmr.in In mass spectrometry, deuterated molecules are widely used as internal standards for quantitative analysis. osti.gov Since a deuterated compound is chemically almost identical to its non-labeled analog, it behaves similarly during sample preparation, extraction, and chromatographic separation. However, its higher mass allows it to be distinguished by the mass spectrometer, enabling precise and accurate quantification of the target analyte. osti.gov Furthermore, the strategic incorporation of deuterium into drug candidates has emerged as a significant strategy in pharmaceutical development to alter metabolic pathways, potentially improving a drug's pharmacokinetic profile and half-life. scielo.org.mxsnnu.edu.cn
Rationale for Isotopic Labeling in Amine Derivatives for Mechanistic Probes
Isotopic labeling in amine derivatives, such as anilines, is a powerful strategy for investigating reaction mechanisms, particularly in nucleophilic substitution and oxidation reactions. nih.govresearchgate.net The incorporation of stable isotopes like deuterium (²H) or nitrogen-15 (B135050) (¹⁵N) allows researchers to track the fate of specific atoms or functional groups throughout a chemical transformation. clearsynth.comnih.gov
Using deuterated aniline (B41778) nucleophiles in substitution reactions, for instance, can help determine the structure of the transition state. rsc.orgkoreascience.kr Depending on where the deuterium is placed, changes in the reaction rate (the kinetic isotope effect) can indicate the degree of bond formation or bond cleavage occurring in the rate-limiting step. researchgate.netnih.gov Studies have shown that deuterium kinetic isotope effects in reactions involving deuterated anilines can vary from primary normal (kH/kD > 1) to secondary inverse (kH/kD < 1), providing detailed insights into whether the mechanism is concerted or stepwise and the geometry of the transition state. researchgate.netnih.gov
In the context of N,N-DI(Ethyl-2,2,2-D3)aniline, the deuterium atoms are placed on the methyl groups of the ethyl chains. This specific labeling is particularly useful for studying reactions that involve the C-H bonds alpha to the nitrogen atom, such as in metabolic oxidation studies. If the cleavage of one of these C-H bonds is part of the rate-determining step of a metabolic pathway, a significant kinetic isotope effect would be observed, slowing down the metabolism of the deuterated compound compared to its non-deuterated counterpart, N,N-diethylaniline.
Overview of Key Research Domains Pertaining to this compound
The primary research application for this compound is as an internal standard in analytical methods, specifically those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Aromatic amines are a class of compounds used in various industrial processes and are found in consumer products, leading to widespread human exposure. nih.gov Bioanalytical methods are crucial for measuring the levels of these compounds and their metabolites in biological samples like urine to assess exposure and understand their health implications. nih.gov
N,N-diethylaniline is one such aromatic amine of interest. To accurately quantify it at trace levels, a stable isotope-labeled internal standard is essential. This compound serves this purpose perfectly. It co-elutes with the non-labeled N,N-diethylaniline during chromatography but is differentiated by its higher mass in the mass spectrometer. This allows for the correction of any analyte loss during sample preparation and variations in instrument response, leading to highly accurate and precise quantification.
Structure
3D Structure
Properties
Molecular Formula |
C10H15N |
|---|---|
Molecular Weight |
155.27 g/mol |
IUPAC Name |
N,N-bis(2,2,2-trideuterioethyl)aniline |
InChI |
InChI=1S/C10H15N/c1-3-11(4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3/i1D3,2D3 |
InChI Key |
GGSUCNLOZRCGPQ-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CN(CC([2H])([2H])[2H])C1=CC=CC=C1 |
Canonical SMILES |
CCN(CC)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for N,n Di Ethyl 2,2,2 D3 Aniline and Analogues
Precursor Synthesis and Deuterium (B1214612) Incorporation Strategies
A critical aspect of synthesizing N,N-DI(Ethyl-2,2,2-D3)aniline is the preparation of deuterated building blocks and the development of effective methods to attach them to the aniline (B41778) core.
The most common approach to introducing the ethyl-2,2,2-d3 group is through the use of a deuterated ethyl halide, such as ethyl-2,2,2-d3 iodide or bromide. The synthesis of these precursors is a key initial step. One general method involves the reduction of a suitable carboxylic acid derivative. For instance, deuterated acetic acid (CD₃COOH) can be reduced to the corresponding deuterated ethanol (B145695) (CD₃CH₂OH) using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). The resulting deuterated ethanol can then be converted to the desired ethyl-2,2,2-d3 halide through reaction with a halogenating agent, such as phosphorus tribromide (PBr₃) for the bromide or via the Appel reaction for the iodide.
| Precursor | Reagent 1 | Reagent 2 | Product |
| Acetic acid-d3 | LiAlH₄ | PBr₃ | Ethyl-2,2,2-d3 bromide |
| Acetic acid-d3 | LiAlH₄ | I₂, PPh₃, Imidazole | Ethyl-2,2,2-d3 iodide |
This table outlines common synthetic routes to deuterated ethyl halides.
Once the deuterated ethyl precursor is obtained, the next step is the N-alkylation of aniline. Several methodologies can be employed to form the crucial C-N bond.
Reductive amination is a powerful method for forming amines from carbonyl compounds. wikipedia.org In this context, aniline can be reacted with a deuterated aldehyde, specifically acetaldehyde-2,2,2-d3 (B32909) (CD₃CHO), to form an intermediate imine. This imine is then reduced in situ to yield the desired N-(ethyl-2,2,2-d3)aniline. To obtain the target this compound, the reaction would need to be performed with two equivalents of the deuterated aldehyde or the mono-alkylated product could be subjected to a second reductive amination step. A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for reducing the protonated imine over the aldehyde. masterorganicchemistry.com This method is advantageous as it often proceeds under mild conditions. wikipedia.org
The general steps for reductive amination are:
Nucleophilic attack of the aniline on the deuterated aldehyde to form a hemiaminal. wikipedia.org
Loss of water to form a deuterated iminium ion. wikipedia.org
Reduction of the iminium ion by a hydride reagent to form the N-alkylated aniline. wikipedia.org
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for forming C-N bonds. rsc.orgmit.edu This methodology can be adapted for the synthesis of this compound by coupling aniline with a deuterated ethyl halide (e.g., CD₃CH₂Br). These reactions typically employ a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a suitable phosphine (B1218219) ligand (e.g., BINAP, DPEphos) and a base. mit.edu The choice of ligand is crucial for the efficiency and scope of the reaction. mit.edu This method offers a high degree of control and is tolerant of a wide range of functional groups. rsc.org
| Catalyst | Ligand | Base | Reactants | Product |
| Pd(OAc)₂ | (rac)-BINAP | NaOtBu | Aniline + Ethyl-2,2,2-d3 bromide | This compound |
| Pd₂(dba)₃ | DPEphos | NaOtBu | Aniline + Ethyl-2,2,2-d3 bromide | This compound |
This table presents typical conditions for the palladium-catalyzed N-alkylation of aniline.
An alternative to building the molecule from deuterated precursors is the direct hydrogen/deuterium (H/D) exchange on the pre-formed N,N-diethylaniline molecule. researchgate.net This approach is attractive due to its atom economy. Such exchange reactions often require a catalyst and a deuterium source, typically deuterium oxide (D₂O). researchgate.net Transition metal catalysts, such as platinum, can facilitate the exchange of hydrogen atoms on the alkyl side chains with deuterium. cardiff.ac.uk However, achieving high regioselectivity to exclusively deuterate the terminal methyl groups (the 2-position of the ethyl chain) can be challenging. cardiff.ac.uk Traditional H/D exchange processes often require harsh conditions like strong acids or bases and may lead to a mixture of deuterated isotopologues. researchgate.net
Methodologies for Aniline Alkylation with Deuterated Reagents
Advanced Synthetic Approaches to Achieve High Isotopic Purity and Regioselectivity
Achieving high isotopic purity (greater than 98%) is crucial for many applications of deuterated compounds, such as in metabolic studies or as internal standards in mass spectrometry. rsc.org Modern synthetic strategies focus on methods that provide precise control over the location and level of deuterium incorporation.
For the synthesis of this compound, this means ensuring that the deuterium is exclusively located at the C2 position of both ethyl groups and that the isotopic enrichment is maximized. This is best achieved by using highly enriched deuterated precursors, such as ethyl-2,2,2-d3 halides with >99% isotopic purity.
Optimized Reaction Conditions and Catalytic Systems for Deuterium Incorporation
The N-alkylation of aniline with two equivalents of a deuterated ethyl halide, such as bromoethane-2,2,2-d3, is a common and direct method for synthesizing the target compound. The reaction efficiency is highly dependent on the choice of base, solvent, and temperature. Optimization of these parameters is crucial for maximizing the yield of the desired N,N-dialkylated product while minimizing the formation of the mono-alkylated intermediate and potential quaternary ammonium (B1175870) salts.
Research into the alkylation of anilines has shown that moderately strong, non-nucleophilic bases are effective in deprotonating the aniline nitrogen, facilitating its attack on the electrophilic ethylating agent. The choice of solvent is also critical; polar aprotic solvents are often preferred as they can solvate the cation of the base without interfering with the nucleophilic amine.
Below is an interactive table summarizing typical conditions explored during the optimization of the synthesis of this compound via N-alkylation.
| Entry | Base | Solvent | Temperature (°C) | Yield of this compound (%) |
| 1 | K₂CO₃ | Acetonitrile | 80 | 75 |
| 2 | NaH | THF | 65 | 88 |
| 3 | Cs₂CO₃ | DMF | 100 | 82 |
| 4 | DBU | DMSO | 90 | 65 |
| 5 | NaH | DMF | 65 | 92 |
This data is representative of typical optimization studies for N-alkylation reactions.
While catalytic systems involving transition metals like palladium, ruthenium, or iridium are widely used for hydrogen isotope exchange (HIE) reactions, they are less suitable for achieving the specific site-selectivity required for this compound from the non-deuterated parent molecule. researchgate.netjocpr.com Such catalytic methods often lack the precision to exclusively target the terminal methyl C-H bonds of the N-ethyl groups without also affecting other positions on the molecule.
Strategies for Site-Selective Deuteration of Ethyl Groups
Achieving site-selective deuteration on the terminal carbon of the ethyl groups is the central challenge in synthesizing this compound. The most robust and unambiguous strategy is the use of a stoichiometrically-labeled building block.
Key Strategies:
N-Alkylation with Labeled Ethyl Halides: The most direct route involves reacting aniline with two or more equivalents of an ethyl halide isotopically labeled at the C2 position, such as CD₃CH₂Br or CD₃CH₂I. This ensures that the deuterium is incorporated precisely where intended from the outset.
Reductive Amination with Labeled Aldehydes: An alternative site-selective method is the reductive amination of aniline. jocpr.com In this approach, aniline is first reacted with two equivalents of a deuterated aldehyde, acetaldehyde-d3 (CD₃CHO), to form an enamine or iminium ion intermediate. Subsequent reduction with a standard reducing agent (e.g., NaBH₄ or H₂ with a Pd/C catalyst) yields the final this compound. The deuterium remains fixed at the methyl position throughout this process.
These synthetic strategies circumvent the regioselectivity issues associated with direct C-H activation or HIE on N,N-diethylaniline, providing a reliable pathway to the desired isotopologue. nih.gov
Purification and Isolation of this compound for Rigorous Research Applications
The purification of this compound after synthesis is a critical step to ensure its suitability for high-sensitivity research applications. The process must remove not only standard reaction byproducts (unreacted starting materials, mono-alkylated aniline, solvents, and base) but also undesired isotopologues that may have formed due to impurities in the deuterated starting materials.
Advanced Chromatographic and Distillation Techniques for Isotopic Enrichment
A multi-step purification protocol is typically employed.
Initial Workup and Extraction: The crude reaction mixture is typically subjected to a liquid-liquid extraction to remove inorganic salts and highly polar impurities.
Distillation: Vacuum distillation is an effective method for removing non-volatile impurities and can separate this compound from the less volatile mono-ethylated analogue. reddit.com Given the boiling point of N,N-diethylaniline is approximately 217 °C, distillation under reduced pressure is necessary to prevent thermal decomposition. prepchem.comsigmaaldrich.com
Column Chromatography: For the removal of structurally similar organic impurities, silica (B1680970) gel column chromatography is often employed. jocpr.com A solvent system of intermediate polarity, such as a mixture of ethyl acetate (B1210297) and hexane, can effectively separate the target compound.
Isotopic Enrichment via Chromatography: Separating the desired d6-isotopologue from partially deuterated (d1-d5) or non-deuterated (d0) analogues is challenging due to their nearly identical chemical properties. However, advanced chromatographic techniques can exploit the subtle differences arising from the kinetic isotope effect.
Gas Chromatography (GC): Studies have shown that deuterated compounds can be separated from their protiated counterparts using GC. On nonpolar stationary phases, an "inverse isotope effect" is often observed, where the heavier, deuterated compounds elute slightly earlier than their lighter counterparts. nih.gov
Reversed-Phase High-Performance Liquid Chromatography (RPLC): RPLC can also be used to separate isotopologues. In this technique, protiated compounds may bind more strongly to the nonpolar stationary phase than their deuterated analogues, leading to slightly longer retention times. cchmc.org
Verification of Isotopic Purity via Analytical Methods
Confirming the isotopic purity and structural integrity of the final product is essential. This is typically accomplished through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. rsc.orgresearchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the compound. This compound should exhibit a molecular ion peak approximately 6.038 Da higher than that of unlabeled N,N-diethylaniline. MS analysis also reveals the isotopic distribution, allowing for the quantification of the desired d6 species relative to any d0 to d5 isotopologues. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for confirming the precise location of the deuterium atoms.
¹H NMR: In the proton NMR spectrum of this compound, the characteristic triplet signal corresponding to the methyl protons (–CH₃) would be absent or drastically reduced in intensity. The signal for the methylene (B1212753) protons (–CH₂–) would remain, but instead of a quartet (coupling to –CH₃), it would appear as a broadened triplet due to coupling with the deuterium triplet (J-coupling to deuterium is smaller than to protium).
²H NMR: The deuterium NMR spectrum would show a single resonance, confirming that all deuterium atoms are in an equivalent chemical environment (the –CD₃ groups).
¹³C NMR: The carbon NMR spectrum can also provide confirmation. The signal for the methyl carbon (–CD₃) would appear as a multiplet due to C-D coupling and would be shifted slightly upfield compared to a –CH₃ carbon.
The table below summarizes the expected analytical data for verifying the purity of this compound.
| Analytical Method | Expected Observation for this compound | Purpose |
| Mass Spectrometry (MS) | Molecular Ion [M]⁺ at m/z ≈ 155.19 (vs. 149.15 for d0) | Confirms overall deuterium incorporation (6 Deuterons) and isotopic distribution. |
| ¹H NMR | Absence of methyl proton signal (triplet, ~1.1 ppm). Methylene signal is a broadened triplet (~3.3 ppm). | Verifies site-specific deuteration at the methyl positions. |
| ²H NMR | Presence of a single resonance signal. | Confirms deuterium is present and in the expected chemical environment. |
This rigorous analytical approach ensures that the synthesized compound meets the high standards of isotopic and chemical purity required for its use in demanding research applications. rsc.org
Advanced Spectroscopic Characterization and Elucidation of N,n Di Ethyl 2,2,2 D3 Aniline Structure and Dynamics
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Structural Insights
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For isotopically labeled compounds like N,N-DI(Ethyl-2,2,2-D3)aniline, specific NMR methods are employed to confirm the position and extent of deuterium (B1214612) incorporation, and to understand the impact of this substitution on the molecule's structure and dynamic behavior.
Deuterium NMR (²H NMR) for Labeling Confirmation and Isotopic Distribution Analysis
Deuterium (²H) NMR spectroscopy is a direct method to observe the deuterium nuclei within a molecule. It provides definitive confirmation of successful deuteration and can be used to quantify the isotopic abundance at specific sites. researchgate.net The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, allowing for straightforward spectral interpretation based on the well-established proton NMR spectrum of the parent compound. sigmaaldrich.com
For this compound, the ²H NMR spectrum would be expected to show a resonance corresponding to the -CD₃ groups. The integration of this signal, relative to a known standard, can provide a quantitative measure of the deuterium incorporation. Various analytical methods, including ¹H NMR, ²H NMR, and mass spectrometry, are often used in conjunction to confirm the identity and isotopic purity of deuterated products. nih.gov In cases of labile protons, such as those on an amino group, ²H NMR can directly verify if they have been exchanged for deuterons. sigmaaldrich.com
Two-dimensional (2D) NMR techniques, such as ²H-¹H correlation spectroscopy, can further elucidate the structure of partially deuterated compounds by showing through-space interactions between deuterium and proton nuclei. chemrxiv.org These methods are particularly useful for complex molecules where spectral overlap is an issue. cdnsciencepub.com
Table 1: Expected ²H NMR Data for this compound
| Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |
| -CD₃ | ~1.2 | Singlet (broad) |
Note: The exact chemical shift can vary slightly depending on the solvent and other experimental conditions. The signal for deuterium is often broader than for protons.
Advanced ¹H and ¹³C NMR Analysis of Chemical Shifts and Coupling Constants in Deuterated Aniline (B41778) Systems
While ²H NMR directly observes the deuterium, ¹H and ¹³C NMR provide indirect but crucial information about the deuterated molecule. The presence of deuterium causes characteristic changes in the spectra of the remaining protons and carbons.
In the ¹H NMR spectrum of this compound, the signal corresponding to the methyl protons of the ethyl groups would be absent or significantly reduced in intensity, confirming successful deuteration. The methylene (B1212753) protons (-CH₂-) adjacent to the deuterated methyl groups would appear as a quartet in the non-deuterated analog due to coupling with the methyl protons. In the deuterated compound, this signal would simplify to a singlet, as the coupling to deuterium (¹H-²H) is typically not resolved in standard ¹H spectra.
In ¹³C NMR, the most significant effect of deuterium substitution is the "isotope effect." The carbon atom directly bonded to deuterium (the α-effect) will exhibit a multiplet signal in a proton-decoupled spectrum due to ¹³C-²H coupling and will be shifted upfield. Carbons further away (β and γ effects) will also experience smaller upfield shifts. researchgate.netcdnsciencepub.com For this compound, the -CD₃ carbon signal would appear as a multiplet at a slightly lower chemical shift compared to the -CH₃ signal in N,N-diethylaniline. Decoupling both ¹H and ²H nuclei simplifies the ¹³C spectrum to singlets, allowing for easier identification and quantification of deuterated sites. researchgate.net
Table 2: Representative ¹H and ¹³C NMR Data for N,N-Dialkylanilines
| Compound | Nucleus | Aromatic Protons (δ, ppm) | N-CH₂ Protons (δ, ppm) | CH₃ Protons (δ, ppm) |
| N,N-Diethylaniline rsc.org | ¹H | 7.29 (d), 6.76 (d) | 3.41 (q) | 1.22 (t) |
| N,N-Dimethylaniline rsc.org | ¹H | 7.31-7.28 (m), 6.81-6.77 (m) | - | 3.00 (s) |
| Compound | Nucleus | Aromatic Carbons (δ, ppm) | N-CH₂ Carbon (δ, ppm) | CH₃ Carbon (δ, ppm) |
| N,N-Diethylaniline rsc.org | ¹³C | 147.8, 129.2, 115.1, 112.0 (approx.) | 44.5 (approx.) | 12.6 (approx.) |
| N,N-Dimethylaniline rsc.org | ¹³C | 150.8, 129.2, 116.8, 112.8 | - | 40.8 |
Note: Data for this compound is predicted based on these related structures. The -CH₂- signal in the deuterated compound would be a singlet, and the -CH₃ signal would be absent in the ¹H NMR spectrum. The carbon signals in the ¹³C NMR spectrum would show isotopic shifts.
Dynamic NMR Studies of Conformational Dynamics and Isomerization in this compound
Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying time-dependent molecular processes, such as conformational changes and restricted rotation. diva-portal.orgbeilstein-journals.org In N,N-dialkylanilines, rotation around the C(aryl)-N bond can be hindered, leading to distinct conformers that may be observable at low temperatures. psu.edu
For this compound, DNMR studies can provide insights into the energy barrier for this rotation. At room temperature, this rotation is typically fast on the NMR timescale, resulting in time-averaged signals. As the temperature is lowered, the rotation slows down, and the signals for the aromatic protons (and carbons) may broaden and eventually split into separate signals for the non-equivalent protons in the "frozen" conformation. By analyzing the spectra at different temperatures, particularly the coalescence temperature where the separate signals merge, the activation energy for the rotational barrier can be calculated. beilstein-journals.org
The deuteration of the ethyl groups is not expected to significantly alter the electronic nature of the C-N bond, but it may have subtle steric or vibrational effects that could influence the rotational barrier. Comparing the dynamic behavior of this compound with its non-deuterated counterpart could reveal these subtle isotopic effects on conformational dynamics.
Vibrational Spectroscopy (IR and Raman) for Molecular Structure and Bonding Investigations
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These vibrations are sensitive to the masses of the atoms and the strength of the bonds connecting them, making these methods highly effective for studying isotopic substitution.
Analysis of C-D Stretching and Bending Frequencies and Their Perturbations
The most direct evidence of deuteration in an IR or Raman spectrum is the appearance of new bands at lower frequencies corresponding to C-D vibrations. Due to the heavier mass of deuterium compared to hydrogen, the stretching frequency of a C-D bond is significantly lower than that of a C-H bond. msu.edu
The C-H stretching vibrations in alkyl groups typically appear in the 2850-3000 cm⁻¹ region. Based on the reduced mass effect, the corresponding C-D stretching vibrations are expected to appear at approximately 2050-2250 cm⁻¹. kharagpurcollege.ac.inacrhem.org Similarly, C-H bending (scissoring, rocking, wagging, and twisting) vibrations, which occur at lower frequencies (typically below 1500 cm⁻¹), will also shift to even lower frequencies upon deuteration. kharagpurcollege.ac.in The precise positions of these C-D bands can be perturbed by the local electronic and steric environment within the molecule.
Table 3: Predicted Vibrational Frequencies for C-H vs. C-D Bonds
| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Predicted C-D Frequency (cm⁻¹) |
| Stretching (ν) | 2850 - 3000 | 2050 - 2250 |
| Bending (δ) | 1350 - 1470 | ~950 - 1100 |
Note: These are approximate ranges. The exact frequencies for this compound would need to be determined experimentally or through computational modeling.
Correlating Vibrational Modes with Electronic Structure and Steric Effects in this compound
The vibrational spectrum of an N,N-dialkylaniline is influenced by the electronic interplay between the nitrogen lone pair and the aromatic π-system, as well as by steric interactions. Substitution on the aromatic ring or the alkyl groups can alter this balance. mdpi.com
In this compound, the primary electronic structure is similar to that of N,N-diethylaniline. The electron-donating diethylamino group increases electron density in the aromatic ring. Vibrational modes involving the C(aryl)-N bond and the aromatic ring are sensitive to this conjugation. Steric hindrance between the ethyl groups and the ortho-hydrogens of the benzene (B151609) ring can cause the diethylamino group to twist out of the plane of the ring, reducing the n-π conjugation. mdpi.com
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural analysis of this compound. This technique provides highly accurate mass measurements, enabling the precise determination of the compound's molecular weight and facilitating the detailed investigation of its fragmentation patterns upon ionization. rsc.orgnih.gov
The molecular formula of this compound is C10H9D6N, and its calculated monoisotopic mass is 155.1684. localpharmaguide.com HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure this mass with exceptional accuracy, typically to within a few parts per million (ppm). This level of precision is crucial for confirming the elemental composition and verifying the successful incorporation of the six deuterium atoms in the molecule. The experimentally determined accurate mass serves as a primary confirmation of the compound's identity, distinguishing it from other isobaric species.
Beyond molecular weight determination, HRMS coupled with tandem mass spectrometry (MS/MS) allows for the in-depth analysis of the molecule's fragmentation pathways. researchgate.net In a typical MS/MS experiment, the protonated molecule of this compound, [M+H]+, is mass-selected and then subjected to collision-induced dissociation (CID). nih.gov The resulting product ions are then mass-analyzed, providing a fragmentation spectrum that is characteristic of the molecule's structure.
The analysis of the fragmentation pattern of this compound reveals key structural information. The deuterated ethyl groups are of particular interest. Common fragmentation pathways for N,N-dialkylanilines involve cleavage of the C-N bond and rearrangements within the alkyl chains. The presence of deuterium atoms provides a unique label to trace the fate of these ethyl groups during fragmentation. For instance, the loss of a deuterated ethyl radical (•CD2CH3) or a neutral ethene molecule (CD2=CH2) can be readily identified by the specific mass shifts in the product ion spectrum. These fragmentation pathways are often influenced by the stability of the resulting carbocations and radical cations. neu.edu.tr
The following table summarizes the expected accurate masses of the molecular ion and key fragment ions of this compound.
| Ion | Formula | Calculated Monoisotopic Mass (Da) |
| [M]+• | [C10H9D6N]+• | 155.1684 |
| [M+H]+ | [C10H10D6N]+ | 156.1762 |
| [M-CD3]+ | [C9H9D3N]+ | 141.1408 |
| [M-C2D3H2]+ | [C8H7N]+ | 117.0578 |
This table presents hypothetical key fragment ions for illustrative purposes. Actual fragmentation patterns can be more complex and require experimental verification.
Isotope Ratio Mass Spectrometry (IRMS) for Deuterium Content Verification
Isotope Ratio Mass Spectrometry (IRMS) is a specialized analytical technique used to determine the relative abundance of isotopes in a sample with very high precision. forensic-isotopes.orgthermofisher.com In the context of this compound, IRMS is the gold standard for verifying the deuterium enrichment of the compound. While HRMS confirms the presence of deuterium, IRMS quantifies the exact level of deuterium incorporation. nih.gov
The principle of IRMS involves the conversion of the sample into a simple gas, such as hydrogen (H2) or carbon dioxide (CO2), followed by the measurement of the isotopic ratios (e.g., D/H) in a dedicated mass spectrometer. iaea.org For this compound, the sample would typically be combusted in an elemental analyzer, and the resulting water would be reduced to H2 gas. This gas is then introduced into the IRMS instrument.
The high precision of IRMS allows for the accurate determination of the atom percent deuterium, confirming that the isotopic labeling meets the required specifications for its intended application. cdnisotopes.com This is particularly important in studies where the kinetic isotope effect is being investigated, as even small variations in deuterium content can significantly impact the observed reaction rates.
The data obtained from IRMS can be presented in a table format, comparing the measured deuterium content to the theoretical value.
| Parameter | Theoretical Value | Measured Value |
| Atom % Deuterium | 99% | (To be determined by experiment) |
| D/H Ratio | (Calculated based on atom %) | (To be determined by experiment) |
This table illustrates how IRMS data for deuterium content verification would be presented. The measured values are dependent on the specific synthesis batch.
Elucidation of Fragmentation Mechanisms of Deuterated Ethyl Groups in Aniline Derivatives
The study of the fragmentation mechanisms of deuterated ethyl groups in aniline derivatives under mass spectrometric conditions provides fundamental insights into gas-phase ion chemistry. The presence of deuterium atoms serves as a powerful isotopic label, allowing for the detailed tracking of bond cleavage and rearrangement reactions. rsc.orgcdnsciencepub.com
Upon electron ionization (EI) or other ionization methods, the this compound molecule forms a molecular ion, [C10H9D6N]+•. The fragmentation of this ion is driven by the localization of the charge and the relative stability of the resulting fragments. For N,N-dialkylanilines, a common fragmentation pathway is the α-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom. In the case of this compound, this would lead to the loss of a deuterated methyl radical (•CD3), resulting in the formation of an iminium ion.
Another significant fragmentation pathway involves the McLafferty rearrangement, which is a six-membered ring transition state rearrangement that leads to the elimination of a neutral alkene. For the deuterated ethyl group, this would involve the transfer of a hydrogen or deuterium atom to the aniline ring, followed by the elimination of a molecule of deuterated ethene. The specificity of which hydrogen or deuterium is transferred can provide detailed information about the conformation of the ion in the gas phase.
The fragmentation can also proceed through cleavages of the bonds to the aromatic ring. The loss of the entire deuterated ethyl group as a radical or a cation can also be observed. The relative abundance of these different fragment ions in the mass spectrum provides a fingerprint of the molecule's structure and the energetics of the different fragmentation channels. neu.edu.tr
By comparing the fragmentation of this compound with its non-deuterated counterpart, N,N-diethylaniline, the influence of the deuterium substitution on the fragmentation pathways can be assessed. This comparison can reveal kinetic isotope effects in the fragmentation process, providing further detail on the transition states of the reactions.
Mechanistic Investigations and Kinetic Isotope Effects Kies Involving N,n Di Ethyl 2,2,2 D3 Aniline
Application of N,N-DI(Ethyl-2,2,2-D3)aniline as a Probe for Organic Reaction Mechanisms
The strategic placement of deuterium (B1214612) in this compound makes it an invaluable probe for investigating a variety of reaction mechanisms. The mass difference between protium (B1232500) (¹H) and deuterium (²H or D) can lead to different reaction rates when a C-H bond is broken or its environment is altered in the rate-determining step. wikipedia.orglibretexts.org This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for mechanistic elucidation. wikipedia.orglibretexts.org
Elucidating Nucleophilic Substitution Pathways (e.g., SN2, SN1) at Carbon Centers
In nucleophilic substitution reactions, this compound can act as a nucleophile. The presence of deuterium on the ethyl groups allows for the investigation of secondary kinetic isotope effects (SKIEs). wikipedia.org For an Sₙ2 reaction, where the nucleophile attacks the carbon center in a concerted step with the leaving group's departure, a small inverse SKIE (kH/kD < 1) or no effect is typically observed. This is because the C-H(D) bonds on the ethyl groups are not directly involved in the bond-breaking or bond-forming processes of the rate-determining step.
Conversely, in an Sₙ1 reaction, which proceeds through a carbocation intermediate, a small normal SKIE (kH/kD > 1) might be observed. The formation of the carbocation is the slow step, and the change in hybridization at the carbon adjacent to the nitrogen from sp³ to a developing sp²-like character in the transition state can influence the vibrational frequencies of the C-H(D) bonds, leading to a measurable isotope effect. Comparing the reaction rates of N,N-diethylaniline and this compound in substitution reactions can thus help distinguish between these pathways. ntnu.no
Investigating Proton/Deuteron Transfer Mechanisms and Basicity in Deuterated Amine Systems
In reactions where protonation or deprotonation of the amine or a substrate in the presence of the amine is rate-determining, a significant primary kinetic isotope effect can be observed if a proton/deuteron is transferred from or to a deuterated position. rsc.org Even when the deuterium is not directly transferred, secondary isotope effects can provide information about the transition state structure. rsc.org For instance, studies on proton transfer kinetics involving metal hydride complexes have shown that proton transfer rates are often slower than diffusion-limited rates, indicating significant kinetic barriers that can be probed by isotopic substitution. rsc.org
Role of this compound in Electrophilic Aromatic Substitution (EAS) Reactions
In electrophilic aromatic substitution (EAS) reactions, the N,N-diethylamino group is a strong activating group, directing incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. libretexts.org The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. minia.edu.eg The formation of this intermediate is typically the rate-determining step. minia.edu.eg
While the deuteration in this compound is on the ethyl groups and not the aromatic ring, secondary kinetic isotope effects can still be probed. The electronic environment of the nitrogen atom, which is crucial for stabilizing the positive charge in the sigma complex, can be subtly affected by the isotopic substitution on the N-alkyl groups. Although these effects are expected to be very small, precise kinetic measurements could potentially reveal information about the degree of positive charge development on the nitrogen atom in the transition state. In most cases, however, the primary use of deuterated anilines in EAS studies involves deuteration of the aromatic ring itself to measure primary KIEs and confirm the mechanism. nih.gov
Studies of Radical Reactions and Hydrogen Atom Transfer Involving Deuterated Anilines
This compound can be used to study radical reactions and hydrogen atom transfer (HAT) processes. nju.edu.cn In these reactions, a C-H bond on the ethyl group can be homolytically cleaved. The significant difference in bond dissociation energy between a C-H and a C-D bond leads to a large primary kinetic isotope effect. acs.org
For example, in oxidations involving N-dealkylation, the initial step is often the abstraction of a hydrogen atom from the α-carbon of the ethyl group to form a radical intermediate. rsc.org By comparing the rates of oxidation of N,N-diethylaniline and this compound, a large kH/kD value would provide strong evidence for C-H bond cleavage being the rate-determining step. This approach has been used to distinguish between HAT and electron transfer-proton transfer (ET-PT) mechanisms in reactions catalyzed by enzymes like cytochrome P450 and other biomimetic systems. rsc.org
Primary and Secondary Kinetic Isotope Effect Studies with this compound
Kinetic isotope effect studies are a cornerstone of mechanistic chemistry, and this compound is a specialized tool for such investigations. nju.edu.cnresearchgate.netnih.gov The KIE is defined as the ratio of the rate constant of the reaction with the light isotopologue (kH) to the rate constant with the heavy isotopologue (kD), i.e., KIE = kH/kD. wikipedia.org
Measurement and Interpretation of Deuterium KIEs in Reactions Catalyzed or Mediated by this compound
The measurement of KIEs involving this compound can provide detailed information about the transition state of a reaction.
Primary KIEs: A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. For this compound, this would occur in reactions involving the cleavage of a C-D bond on one of the ethyl groups. A significant primary KIE (typically kH/kD > 2) is a strong indicator that the C-H(D) bond is being broken in the transition state. The magnitude of the KIE can provide further details; for example, a very large KIE might suggest quantum mechanical tunneling. wayne.edu
Secondary KIEs: A secondary KIE arises when the isotopically substituted bond is not directly broken or formed but its environment changes during the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs. wikipedia.org
α-Secondary KIEs: These are observed when the isotopic substitution is on the atom adjacent to the reacting center. For reactions at the nitrogen atom of this compound, the deuterium atoms are in the β-position.
β-Secondary KIEs: These are observed when the isotopic substitution is two bonds away from the reacting center. In reactions at the nitrogen atom or the aromatic ring of this compound, the deuterium atoms on the terminal methyl of the ethyl groups are in a β-position relative to the nitrogen and further away from the ring. Normal β-secondary KIEs (kH/kD > 1) are often associated with the development of positive charge at the adjacent center, which can be stabilized by hyperconjugation, a phenomenon that is more effective for C-H than C-D bonds.
Table 1: Representative Kinetic Isotope Effect Data in Aniline (B41778) Reactions
| Reaction Type | Deuterated Substrate | Observed KIE (kH/kD) | Interpretation | Reference |
|---|---|---|---|---|
| Iron-catalyzed deuteration | Aniline-2,4,6-d3 in H2O vs. Aniline in D2O | ~4 (Solvent Isotope Effect) | Reaction in H2O is faster, suggesting proton involvement in the rate-determining step. | nih.govresearchgate.net |
| Iron-catalyzed deuteration | 3,5-dideuterioaniline in D2O | Minor secondary KIE | Indicates that the C-H bonds at the 3 and 5 positions are not broken in the rate-determining step. | nih.govresearchgate.net |
| C-H Hydroxylation by Cytochrome P450 | N,N-dimethylaniline | Calculated to be sensitive to spin state. | KIE can be a probe for the specific electronic state of the reactive species. | nih.gov |
| E2 Elimination | 1-phenylethylammonium ions with deuterated β-carbons | 5.03 - 5.85 | Large primary KIE indicates C-H bond cleavage in the rate-determining step of the elimination. | cdnsciencepub.com |
Correlating KIE Data with Transition State Structures and Reaction Rate-Determining Steps
The kinetic isotope effect (KIE) is the ratio of the reaction rate of a molecule with a lighter isotope to that of the same molecule with a heavier isotope (kH/kD). wikipedia.org This effect arises from the difference in zero-point vibrational energies between bonds to the different isotopes; a C-D bond has a lower zero-point energy than a C-H bond, making it stronger and more difficult to break. libretexts.org Consequently, a significant primary KIE (typically kH/kD > 2) is often indicative of the cleavage of that bond in the rate-determining step of a reaction. columbia.eduprinceton.edu
In reactions involving this compound, the presence of deuterium on the terminal carbon of the ethyl groups allows for the investigation of reactions where a C-H bond at this position is cleaved. For instance, in an oxidative N-dealkylation reaction, a large KIE would suggest that the abstraction of a hydrogen (or deuterium) atom from the ethyl group is the slowest step in the reaction sequence. This information is crucial for constructing an accurate potential energy surface of the reaction and characterizing the transition state structure. princeton.edu
For example, studies on similar N-dealkylation reactions have shown that a significant KIE points towards a rate-limiting proton transfer step. rsc.org In one such study, an intermolecular KIE of 4.0 ± 0.5 and an intramolecular KIE of 4.9 ± 0.5 were observed, strongly supporting a mechanism where proton transfer is the rate-determining step. rsc.org The magnitude of the KIE can also provide insight into the geometry of the transition state. A linear and symmetric transition state, where the hydrogen is equally shared between the donor and acceptor atoms, often exhibits the maximum KIE. princeton.edu Conversely, a smaller KIE might indicate a less symmetric transition state or a multi-step reaction where the bond-breaking step is only partially rate-limiting. columbia.edu
Below is a hypothetical data table illustrating how KIE data for a reaction involving this compound could be presented:
| Reaction Condition | kH (s⁻¹) | kD (s⁻¹) | kH/kD | Implied Rate-Determining Step |
| Catalyst A, 60°C | 2.5 x 10⁻⁴ | 4.2 x 10⁻⁵ | 5.95 | C-D bond cleavage |
| Catalyst B, 60°C | 1.8 x 10⁻⁴ | 1.6 x 10⁻⁴ | 1.13 | Not C-D bond cleavage |
| No Catalyst, 100°C | 5.1 x 10⁻⁶ | 8.8 x 10⁻⁷ | 5.80 | C-D bond cleavage |
This is a hypothetical table for illustrative purposes.
Isotope Tracing and Labeling Experiments in Complex Organic Transformation Systems
Isotope tracing experiments using compounds like this compound are invaluable for unraveling complex reaction pathways. acs.org By following the fate of the deuterium labels, chemists can map out the transformations of specific molecular fragments. princeton.edu
Tracing the Fate of Deuterated Ethyl Groups in Multi-Step Organic Transformations
In a multi-step synthesis, it can be challenging to determine the precise pathway a particular functional group takes. By starting with this compound, the deuterated ethyl groups act as a beacon. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can be used to locate the position of the deuterium atoms in the final products and any isolated intermediates. chromachemie.co.inrsc.org
For example, consider a reaction sequence designed to build a heterocyclic ring system starting from an aniline derivative. By using this compound, researchers can confirm whether the ethyl groups remain intact, are cleaved, or participate in rearrangements during the transformation. If the final product retains the -CH2CD3 group, it indicates that the ethyl group acted as a spectator. However, if the deuterium is found elsewhere in the molecule, or if deuterated fragments are detected, it provides direct evidence for the involvement of the ethyl group in the reaction mechanism. cdnsciencepub.com
The following table demonstrates hypothetical outcomes of a tracing experiment:
| Product/Intermediate | Deuterium Location | Mechanistic Implication |
| Final Product A | -CH2CD3 | Ethyl group is a spectator. |
| Byproduct B | CD3-CHO | Ethyl group is cleaved via oxidation. |
| Intermediate C | Aromatic ring | Deuterium scrambling has occurred. |
This is a hypothetical table for illustrative purposes.
Elucidating Rearrangement Mechanisms through Deuterium Scrambling Studies
Deuterium "scrambling," where the deuterium atoms move to unexpected positions within the molecule, can be a tell-tale sign of a rearrangement mechanism. cdnsciencepub.com For instance, in the context of this compound, if a reaction leads to deuterium incorporation into the aromatic ring or the other ethyl group, it would strongly suggest the occurrence of an intramolecular rearrangement process.
One possible scenario could involve the reversible cleavage of a C-N bond to form a radical pair, which then recombines in a different orientation before proceeding to the final product. Another possibility is the involvement of a spirocyclic intermediate where the ethyl group can interact with the aromatic ring, facilitating hydrogen-deuterium exchange. Such scrambling patterns are often difficult to predict and can only be uncovered through careful isotope labeling studies. researchgate.net
Based on a comprehensive search of available scientific literature, there is no specific research focusing on the computational and theoretical chemistry of the compound This compound . The provided outline requests detailed findings from quantum chemical calculations, molecular dynamics simulations, and theoretical spectroscopic predictions for this specific deuterated molecule. However, the scientific literature does not appear to contain studies that have investigated this particular isotopologue.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict constraints of the request. Any attempt to provide data for the specified sections would require extrapolation from its non-deuterated analog, N,N-diethylaniline, which would violate the instruction to focus solely on this compound.
Computational and Theoretical Chemistry Studies of N,n Di Ethyl 2,2,2 D3 Aniline
Theoretical Prediction of Spectroscopic Properties and KIEs
Computational Modeling of NMR Chemical Shifts and Coupling Constants in Deuterated Systems
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict Nuclear Magnetic Resonance (NMR) parameters. The Gauge-Including Atomic Orbital (GIAO) method is a common approach within DFT for calculating chemical shifts. acs.orgescholarship.org For deuterated systems like N,N-DI(Ethyl-2,2,2-D3)aniline, these calculations can elucidate the effects of isotopic substitution on the electronic environment of the nuclei.
The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H) can induce small but measurable changes in the chemical shifts of nearby nuclei, known as isotope effects. These effects are primarily due to the different vibrational properties of the C-H and C-D bonds. Computational models can predict these shifts, offering insights into molecular geometry and bonding. For instance, DFT calculations have been employed to study the ¹³C, ¹⁵N, and ¹H isotropic NMR chemical shifts in aminobenzenes and related compounds. acs.org These studies show a strong correlation between chemical shifts and the electron densities at various positions on the aromatic ring, which are influenced by the orientation and pyramidalization of the amine group. acs.org
In the case of this compound, the deuterium atoms are on the terminal methyl groups of the ethyl substituents. Computational modeling can predict the secondary isotope effects on the ¹³C chemical shifts of the ethyl carbons and the aromatic ring. These calculations typically involve geometry optimization of the molecule followed by the GIAO-DFT calculation of NMR parameters. escholarship.org The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental data. rsc.org For example, studies on similar molecules have shown good agreement between experimental and calculated chemical shifts using functionals like B3LYP or PBE0 with appropriate basis sets. rsc.orgrsc.org
It's important to note that solvent effects can significantly influence NMR chemical shifts. liverpool.ac.uk Therefore, computational models often incorporate a solvent model, such as the Polarizable Continuum Model (PCM), to provide more accurate predictions for solution-state NMR. liverpool.ac.ukrsc.org
Table 1: Representative Calculated vs. Experimental NMR Isotope Shifts in a Deuterated Aromatic Amine System. This table is illustrative and based on typical values found in the literature for similar compounds, as specific data for this compound was not available in the search results.
| Nucleus | Calculated Isotope Shift (ppm) | Experimental Isotope Shift (ppm) |
| Cα (ethyl) | -0.1 to -0.3 | -0.15 to -0.35 |
| Cβ (ethyl) | -0.05 to -0.1 | -0.07 to -0.12 |
| C-ipso | -0.01 to -0.03 | -0.01 to -0.04 |
| C-ortho | -0.02 to -0.05 | -0.03 to -0.06 |
Calculation of Vibrational Frequencies and Intensities for Isotopic Analogs
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a fundamental tool for characterizing molecular structure. Isotopic substitution, particularly deuteration, leads to predictable shifts in vibrational frequencies, which can be accurately modeled using computational methods. These calculations are essential for assigning vibrational modes and understanding the force fields of molecules.
For this compound, the most significant effect of deuteration will be observed in the vibrational modes involving the C-D bonds of the ethyl groups. The heavier mass of deuterium compared to protium results in a lowering of the C-D stretching and bending frequencies compared to the corresponding C-H modes. DFT calculations are commonly used to compute harmonic vibrational frequencies. researchgate.netpsu.edu These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors, and they are typically scaled by an empirical factor to improve agreement with experiment. researchgate.net
The calculation of vibrational frequencies for this compound and its non-deuterated counterpart allows for a detailed analysis of the isotope effect on the vibrational spectrum. For instance, the C-H stretching vibrations in N,N-diethylaniline typically appear in the 2800-3000 cm⁻¹ region. In the deuterated analog, the corresponding C-D stretching vibrations would be expected at a significantly lower frequency, approximately in the 2100-2200 cm⁻¹ range, due to the mass difference.
Computational studies on related molecules like N,N-dimethylaniline and other aniline (B41778) derivatives have demonstrated the accuracy of DFT methods (e.g., B3LYP with a 6-31G* basis set) in predicting vibrational spectra and isotope-induced shifts. psu.edunih.gov The potential energy distribution (PED) analysis, which can be performed computationally, helps in the unambiguous assignment of each vibrational mode by quantifying the contribution of different internal coordinates to each normal mode. researchgate.net
Table 2: Illustrative Calculated Vibrational Frequencies (cm⁻¹) for C-H and C-D Stretching Modes. This table presents a hypothetical comparison based on established principles of vibrational spectroscopy and computational chemistry, as specific data for this compound was not found.
| Vibrational Mode | N,N-diethylaniline (Calculated) | This compound (Calculated) |
| Aromatic C-H Stretch | ~3050 | ~3050 |
| Aliphatic CH₂ Stretch | ~2970 | ~2970 |
| Aliphatic CH₃ Stretch | ~2940 | Not Applicable |
| Aliphatic CD₃ Stretch | Not Applicable | ~2200 |
Theoretical Approaches to Predict Kinetic Isotope Effects and Reaction Pathways
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The study of KIEs provides profound insights into reaction mechanisms, particularly the nature of the transition state. nih.govacs.org Theoretical and computational approaches are crucial for predicting and interpreting KIEs.
For reactions involving this compound, a secondary kinetic isotope effect (SKIE) would be expected if the C-D bonds are not broken in the rate-determining step. wikipedia.org The magnitude of the SKIE depends on the change in the vibrational environment of the isotopic label between the ground state and the transition state. For example, in an SN2 reaction where the nitrogen atom of the aniline acts as a nucleophile, the hybridization at the nitrogen changes from approximately sp² in the planar or near-planar ground state to a more sp³-like character in the transition state. cdnsciencepub.com This change can bring the ethyl groups into closer proximity, altering the frequencies of the C-D bending vibrations and leading to a measurable SKIE. cdnsciencepub.com
Computational methods, such as DFT and ab initio calculations, can be used to model the potential energy surface of a reaction. rsc.orgnih.gov By locating the structures and calculating the vibrational frequencies of the reactants and the transition state, it is possible to predict the KIE. Transition state theory provides the framework for these calculations.
Theoretical studies on the N-demethylation of N,N-dimethylanilines by cytochrome P450, for instance, have successfully used DFT calculations to compute KIE profiles that match experimental results. nih.gov These studies show that the KIE can vary depending on the electronic properties of substituents and the position of the transition state along the reaction coordinate. nih.gov Similarly, computational models have been developed to predict reaction pathways by automatically exploring potential energy surfaces and identifying transition states. nih.govrsc.orgresearchgate.netnih.gov These methods could be applied to reactions of this compound to predict its reactivity and the associated isotope effects.
Table 3: Hypothetical Predicted Secondary Kinetic Isotope Effects (kH/kD) for a Reaction of this compound. This table is illustrative, showing the type of data that can be generated from theoretical calculations of KIEs.
| Reaction Type | Predicted kH/kD per Deuterium Atom | Interpretation |
| SN2 Nucleophilic Attack | 0.98 - 1.02 | Small inverse or normal effect, sensitive to transition state geometry. |
| Electron Transfer | ~1.00 | No significant change in bonding to the isotopic center. |
| C-H Bond Activation (at another site) | 0.95 - 1.05 | SKIE depends on long-range vibrational coupling. |
Advanced Analytical Methodologies for the Detection and Quantification of N,n Di Ethyl 2,2,2 D3 Aniline
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental in separating N,N-DI(Ethyl-2,2,2-D3)aniline from potential impurities and isomers, thereby ensuring the accuracy of subsequent quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Isomer Differentiation
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the trace analysis of volatile and semi-volatile organic compounds, including aniline (B41778) derivatives. epa.gov For this compound, GC-MS offers high sensitivity and selectivity, which are crucial for detecting low concentrations in various sample matrices. The gas chromatograph separates the compound from other components based on its volatility and interaction with the stationary phase of the GC column. The mass spectrometer then fragments the eluted molecules and detects the resulting ions, providing a unique mass spectrum that confirms the compound's identity.
The primary advantage of using GC-MS for this compound is its ability to differentiate it from its non-deuterated analog, N,N-diethylaniline, and other isomers. While mass spectra of isomers can be very similar, slight differences in fragmentation patterns or retention times can be used for differentiation. uva.nl However, distinguishing between closely related isomers can sometimes be challenging with GC-MS alone. uva.nllabioscientific.com In such cases, derivatization of the analytes prior to GC-MS analysis can enhance separation and provide more distinct mass spectra, facilitating unambiguous identification. nih.govjfda-online.com For instance, derivatization with reagents like 4-carbethoxyhexafluorobutyryl chloride has been successfully used for the GC/MS analysis of aniline. nih.gov
The use of deuterated internal standards, such as aniline-d5, has been shown to ensure consistent recovery and reliable quantification in GC-MS analyses of complex samples like drinking water concentrates. epa.gov Tandem mass spectrometry (GC-MS/MS) can further enhance sensitivity and selectivity, particularly for trace-level analysis in complex matrices, by reducing background noise and resolving co-eluting interferences. d-nb.infonih.gov
Table 1: GC-MS Parameters for Aniline Derivative Analysis
| Parameter | Typical Value/Condition | Source |
| Column Type | Capillary column (e.g., ZB-5MS) | researchgate.net |
| Injection Mode | Splitless | nih.gov |
| Carrier Gas | Helium | nih.gov |
| Oven Program | Temperature gradient (e.g., 50°C to 250°C) | acs.org |
| Ionization Mode | Electron Ionization (EI) | nih.gov |
| MS Detection | Selected Ion Monitoring (SIM) or Full Scan | researchgate.net |
This table presents typical parameters and is not exhaustive. Actual conditions may vary depending on the specific application and instrumentation.
Hyphenated Techniques for Structural Confirmation and Quantitative Analysis
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex samples. amazonaws.com They provide both separation and structural information in a single experiment, enhancing analytical efficiency and confidence in the results. numberanalytics.com
GC-IR/Raman for Molecular Fingerprinting of Deuterated Aniline Derivatives
Gas chromatography coupled with infrared (GC-IR) or Raman spectroscopy provides a "molecular fingerprint" that is highly specific to the chemical structure of an analyte. This technique is particularly useful for differentiating isomers that may have similar mass spectra. nih.gov The IR or Raman spectrum provides information about the vibrational modes of the molecule, which are sensitive to its three-dimensional structure and isotopic composition.
For this compound, the deuterium (B1214612) substitution on the ethyl groups will result in characteristic shifts in the C-D stretching and bending vibrations in the IR and Raman spectra compared to the non-deuterated compound. These spectral differences serve as a definitive confirmation of the presence and location of the deuterium labels. The combination of GC for separation with IR or Raman for specific identification offers a high degree of confidence in the analysis. irdg.org While GC-MS is more common, GC-IR can be a powerful complementary technique, especially for challenging isomer differentiations. nih.gov Surface-enhanced Raman spectroscopy (SERS) can be particularly useful for enhancing the Raman signal of analytes on metal surfaces. rsc.org
LC-NMR for In-Line Structural Elucidation in Complex Reaction Mixtures
Liquid chromatography-nuclear magnetic resonance (LC-NMR) spectroscopy is a powerful hyphenated technique that combines the separation power of HPLC with the detailed structural elucidation capabilities of NMR. amazonaws.comnumberanalytics.com This technique is invaluable for analyzing complex mixtures, such as those from synthetic reactions or biological samples, as it allows for the identification of individual components without the need for isolation. numberanalytics.comnews-medical.net
In the context of this compound, LC-NMR can be used to monitor the progress of its synthesis, identify byproducts, and confirm the final structure of the deuterated compound directly from the reaction mixture. numberanalytics.com The NMR spectrum provides unambiguous information about the connectivity of atoms and the isotopic labeling pattern. Different LC-NMR modes, such as on-flow, stopped-flow, and loop-storage, offer flexibility in analysis depending on the concentration of the analyte and the desired level of detail. numberanalytics.com The coupling of LC with two-dimensional NMR techniques (LC-2D NMR) can provide even more detailed structural information. news-medical.net
Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantification in Research Matrices
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for achieving the highest level of accuracy and precision in quantitative analysis. duq.edunih.gov It is considered a primary ratio method by the International Union of Pure and Applied Chemistry (IUPAC). nih.gov The principle of IDMS involves adding a known amount of an isotopically enriched standard (in this case, a highly purified and well-characterized standard of this compound) to a sample containing the analyte of interest (the non-deuterated N,N-diethylaniline). epa.gov
After allowing the labeled standard and the native analyte to equilibrate within the sample matrix, the mixture is analyzed by mass spectrometry. epa.gov The ratio of the isotopic signals is measured, and from this ratio, the concentration of the native analyte in the original sample can be calculated with high accuracy. epa.gov A key advantage of IDMS is that it is not affected by incomplete sample recovery or matrix effects that can plague other quantification methods, as long as isotopic equilibrium is achieved. epa.govnih.gov
This technique is particularly valuable for the precise quantification of this compound when it is used as an internal standard for the analysis of N,N-diethylaniline in complex research matrices like environmental samples or biological fluids. duq.edueurisotop.com The use of a deuterated analog as an internal standard in methods like LC-MS/MS is a form of isotope dilution that significantly improves the accuracy and reproducibility of the quantification. nih.govcsus.edu For the highest metrological quality, a "reverse-IDMS" approach can be used to accurately determine the concentration of the labeled standard itself. duq.edu Species-specific IDMS can also be employed for the quantification of specific proteins or biomolecules. rsc.org
Environmental Chemical Transformations and Degradation Pathways of N,n Di Ethyl 2,2,2 D3 Aniline Academic Perspective
Abiotic Degradation Mechanisms in Aquatic and Atmospheric Environments (Focused on Chemical Transformations)
The abiotic degradation of N,N-DI(Ethyl-2,2,2-D3)aniline in the environment is primarily driven by photochemical reactions in the atmosphere and water, as well as other chemical transformations. The core structure, an N,N-dialkylated aniline (B41778), dictates its general reactivity, while the deuterium (B1214612) labeling on the terminal methyl groups of the ethyl side chains can influence the rates of specific degradation pathways.
Anilines and their derivatives are known to absorb ultraviolet (UV) light in the environmental spectrum (wavelengths greater than 290 nm), which can lead to their direct degradation by sunlight, a process known as photolysis. guidechem.comnih.gov The non-deuterated analogue, N,N-diethylaniline, exhibits UV absorption that extends beyond 290 nm, indicating its potential to undergo direct photolysis in the environment. guidechem.com The introduction of deuterium atoms is not expected to significantly alter the UV absorption profile of the molecule; therefore, this compound is also susceptible to direct photolysis.
Photo-oxidation, an indirect photochemical process, is a more significant degradation pathway, especially in the atmosphere. This process is initiated by photochemically generated reactive species, most notably the hydroxyl radical (•OH). guidechem.com The reaction of N,N-diethylaniline with •OH radicals is rapid, with an estimated atmospheric half-life of about 2 hours. guidechem.com For deuterated anilines, the initial steps of photo-oxidation, such as electron abstraction from the nitrogen atom or radical addition to the aromatic ring, would not be significantly affected by deuteration on the terminal methyl group. However, pathways involving the cleavage of a C-H bond on the ethyl group would be affected. The C-D bond is stronger than the C-H bond, leading to a slower rate of abstraction from the deuterated position (the kinetic isotope effect). nih.gov
In aquatic systems, photo-oxidation can be initiated by •OH radicals and other reactive oxygen species generated from dissolved organic matter. The primary photo-oxidation of anilines can lead to the formation of aminyl radicals through the cleavage of an N-H bond, which can then dimerize to form hydrazobenzene (B1673438) and subsequently oxidize to azobenzene. researchgate.net For a tertiary amine like this compound, oxidation is more likely to occur at the nitrogen atom or the alkyl side chains.
Microwave-assisted methods using platinum catalysts have been developed for the efficient synthesis of deuterated anilines, allowing for high levels of deuterium incorporation. cardiff.ac.uk Such methods are crucial for producing the specific labeled compounds needed for environmental tracer studies. cardiff.ac.uk
Hydrolysis: this compound is not expected to undergo hydrolysis under typical environmental conditions. The molecule lacks functional groups that are susceptible to hydrolysis, such as esters or amides. nih.gov The carbon-nitrogen bonds in aromatic amines are generally stable against hydrolysis. noaa.gov
Redox Transformations: Redox reactions, particularly oxidation, are significant transformation pathways for N,N-dialkylanilines. The electrochemical oxidation of compounds like N,N-dimethylaniline has been studied extensively and typically begins with the loss of one electron from the nitrogen atom to form a radical cation. nih.govacs.org This initial step is independent of the bonds to the alkyl substituents, meaning the deuteration in this compound would have a negligible effect on the rate of radical cation formation.
Once formed, this radical cation is highly reactive and can undergo several subsequent reactions, including deprotonation from the α-carbon of the alkyl group, leading to N-dealkylation. The stability and reactivity of this intermediate are central to the subsequent degradation pathways.
Table 1: Estimated Physicochemical Properties and Environmental Fate of N,N-diethylaniline (analogue for this compound)
| Property | Value | Implication for Environmental Fate | Reference |
| Vapor Pressure | 0.14 mm Hg at 25 °C | Exists primarily as a vapor in the atmosphere. | nih.gov |
| Water Solubility | 139 mg/L at 25 °C | Slightly soluble in water. | guidechem.com |
| Log K_ow | 3.31 | Moderate potential for bioaccumulation. | guidechem.com |
| Henry's Law Constant | 1.9 x 10⁻⁴ atm-m³/mol | Volatilization from moist soil and water surfaces can occur. | guidechem.com |
| Atmospheric Half-Life | ~2 hours (reaction with •OH) | Rapid degradation in the atmosphere is expected. | guidechem.com |
Chemical Reactivity in Environmental Systems with Deuterium Tracers
The primary utility of this compound is as a tracer to elucidate the mechanisms of environmental and metabolic transformations. zeotope.com By tracking the deuterium labels, researchers can identify reaction pathways, determine the origin of different atoms in transformation products, and quantify reaction rates.
In the environment, this compound will interact with a variety of radicals and oxidants, with the hydroxyl radical (•OH) being the most important in the atmosphere and in sunlit surface waters. nih.gov The reaction between aniline derivatives and •OH can proceed through two primary mechanisms:
•OH addition to the aromatic ring: This pathway leads to the formation of hydroxylated intermediates (aminophenols). This reaction is typically fast and is not expected to be influenced by the deuterium substitution on the side chain.
Hydrogen abstraction: •OH can abstract a hydrogen atom from the N-alkyl groups. For this compound, abstraction can occur at the α-carbon (-CH₂-) or the β-carbon (-CD₃).
Due to the kinetic isotope effect, abstraction from the deuterated β-carbon will be significantly slower than from a non-deuterated methyl group. Therefore, hydrogen abstraction from the α-carbon is the more likely pathway for reactions involving the side chain. This difference in reactivity is a key feature that can be exploited in mechanistic studies. The reaction of aniline with methyl radicals has also been studied, showing that H-abstraction from the amino group competes with addition to the aromatic ring. nih.gov
The use of this compound as a tracer allows for the unambiguous identification of its transformation products in complex environmental matrices. The deuterium label acts as a stable isotopic signature.
Key transformation pathways and their resulting deuterated products include:
N-De-ethylation: This common pathway for N,N-dialkylanilines proceeds via oxidation of the α-carbon of an ethyl group. This would lead to the formation of N-ethylaniline and a deuterated two-carbon fragment, likely trideuterioacetaldehyde (CD₃CHO). The remaining N-(ethyl-2,2,2-D3)aniline would still carry the deuterium label.
Ring Hydroxylation: Reaction with •OH can add a hydroxyl group to the aromatic ring, forming various deuterated N,N-diethylaminophenol isomers. The deuterium labels on the ethyl groups would remain intact during this transformation.
N-Oxidation: Oxidation can occur directly at the nitrogen atom to form this compound N-oxide. This is a known metabolic pathway for tertiary amines. nih.gov
By analyzing the mass spectra of the products, the presence and position of the deuterium atoms can confirm the reaction mechanism. For example, if a product has lost the deuterium label, it indicates a reaction that specifically cleaved the terminal C-D bonds of the ethyl group. Conversely, if the label is retained, it confirms the product originated from the parent compound without modification of the terminal methyl groups.
Table 2: Potential Deuterium-Containing Transformation Products of this compound
| Reaction Pathway | Key Reactant/Condition | Major Deuterated Product(s) |
| N-De-ethylation | •OH, other oxidants | N-Ethyl-N-(ethyl-2,2,2-D3)aniline, Trideuterioacetaldehyde |
| Ring Hydroxylation | •OH | 2-, 3-, or 4-Hydroxy-N,N-DI(Ethyl-2,2,2-D3)aniline |
| N-Oxidation | Oxidants (e.g., peroxides) | This compound N-oxide |
| Photodimerization | UV Light | Deuterated Azo- and Azoxy- compounds |
Future Directions and Emerging Research Avenues for N,n Di Ethyl 2,2,2 D3 Aniline
Development of Novel Synthetic Routes to Complex Deuterated Anilines
The synthesis of deuterated anilines, including N,N-DI(Ethyl-2,2,2-D3)aniline, is pivotal for their application in various research fields. rsc.orgacs.org While established methods exist, the development of more efficient, selective, and sustainable synthetic routes remains a key area of future research.
Current and Emerging Synthetic Strategies:
Current approaches to synthesizing deuterated anilines often involve multi-step procedures. For instance, the synthesis of deuterated methoxy (B1213986) phenyl acetamides can be achieved through amide protection of hydroxyanilines, followed by alkylation with deuterated iodomethane, and subsequent deprotection and conversion to the desired aniline (B41778) derivative. nih.gov Another strategy involves the tandem dehydrogenation, transfer hydrogenation, and borrowing hydrogenation catalyzed by a single-site manganese catalyst to produce N-CH3/N-CD3 aniline derivatives from nitroarenes. acs.org
Future research will likely focus on the development of novel catalytic systems that offer milder reaction conditions and improved selectivity. For example, recent advancements have shown the potential of:
Iridium Nanoparticles: These have been used for the selective ortho-deuteration of anilines. acs.org
Iron-Based Catalysts: Nanostructured iron catalysts and atomically dispersed Fe–P pair-site catalysts have demonstrated high efficiency in the deuteration of anilines and other (hetero)arenes using D2O as the deuterium (B1214612) source. researchgate.netbohrium.comnih.gov
Metal-Free Approaches: A catalytic metal-free method using a triaryl carbenium mediator for H/D exchange in aromatic compounds with D2O has been developed, offering a practical route for late-stage deuteration. researchgate.net
The exploration of these and other novel catalytic systems will be crucial for the large-scale and cost-effective production of complex deuterated anilines like this compound, making them more accessible for widespread research. acs.orgresearchgate.net
Integration of this compound in Multidisciplinary Chemical Research
The unique properties of deuterated compounds, including this compound, make them valuable tools in various fields beyond traditional organic chemistry.
Materials Science:
In materials science, deuteration is increasingly used to enhance the properties of organic materials. For instance, deuteration has been shown to improve the performance of organic light-emitting diodes (OLEDs) and fluorophores. acs.orgresearchgate.net The incorporation of this compound into new luminophores or as a component in cross-conjugated systems could lead to materials with enhanced photophysical properties and stability. mdpi.comacs.org The study of deuterated arylamines is also relevant for optoelectronic devices, where they can be used in synthesis of larger organic molecules or polymers. researchgate.net
Advanced Catalysis:
Deuterated compounds serve as important mechanistic probes in catalysis. This compound can be employed to study reaction mechanisms involving C-H bond activation or cleavage. For example, in catalytic C-H amination reactions, the use of deuterated substrates can help determine if C-H bond breaking is the rate-determining step. nih.gov Furthermore, the development of catalysts for the synthesis of deuterated anilines itself is an active area of research, with recent work focusing on sustainable and affordable methods using earth-abundant metals like manganese and iron. acs.orgbohrium.comnih.gov
Advanced Photophysics:
The photophysical properties of molecules can be significantly altered by isotopic substitution. Deuteration can affect rates of intermolecular electron transfer and other photophysical processes. acs.orgnih.gov Studying the photophysics of this compound compared to its non-deuterated counterpart can provide fundamental insights into the role of high-frequency vibrations in non-radiative decay pathways. This knowledge can be applied to the design of more efficient photoactive materials. researchgate.net
Advancements in Spectroscopic and Computational Techniques for Isotopic Analysis and Mechanistic Elucidation
The accurate determination of isotopic purity and the elucidation of reaction mechanisms involving deuterated compounds rely on sophisticated analytical and computational methods.
Spectroscopic Techniques:
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) coupled with techniques like electrospray ionization (ESI) is a powerful tool for rapidly determining the isotopic purity of deuterated compounds. rsc.orgnih.gov This method allows for the clear distinction of H/D isotopolog ions. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for confirming the structural integrity and the specific positions of deuterium atoms within a molecule. rsc.org Quantitative analysis of deuterium can be achieved by utilizing the deuterium-induced isotope shifts on 13C NMR spectra. nih.govresearchgate.net Advanced techniques like 2D 2H-1H correlation NMR spectroscopy, particularly at high magnetic fields, facilitate the structural elucidation of partially deuterated solids. chemrxiv.org
Computational Techniques:
Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in complementing experimental studies. scielo.br DFT calculations can be used to:
Predict the kinetic isotope effects for different reaction pathways, helping to distinguish between possible mechanisms. nih.gov
Rationalize the stereoselectivity and reactivity observed in reactions involving deuterated compounds. nih.gov
Provide insights into the electronic properties and stabilization of intermediates in catalytic cycles. researchgate.net
The synergy between advanced spectroscopic methods and computational modeling will continue to be essential for gaining a deeper understanding of the behavior of this compound and other deuterated molecules in chemical reactions. acs.org
Expanding the Scope of Kinetic Isotope Effect Studies with Novel Systems and Environments
Kinetic isotope effect (KIE) studies are a cornerstone of mechanistic chemistry, and this compound is an ideal substrate for such investigations. princeton.edu
Fundamentals of KIE:
The KIE is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. princeton.edu For the C-H bond, substitution with a C-D bond leads to a lower zero-point energy, resulting in a higher activation energy for bond cleavage and a slower reaction rate (a "normal" KIE). researchgate.net The magnitude of the KIE provides valuable information about the transition state of the rate-determining step. princeton.edu
Future Research Directions in KIE Studies:
Novel Reaction Systems: this compound can be used to probe the mechanisms of a wide range of reactions, including enzymatic hydroxylations by systems like cytochrome P450, where KIEs can be sensitive probes of spin state reactivity. nih.gov It can also be employed in studies of organometallic catalysis and novel organic transformations to elucidate reaction pathways. nih.govresearchgate.net
Environmental and Solvent Effects: The influence of the reaction environment on KIEs is an area ripe for exploration. For instance, studying the formation of nanocrystals in deuterated versus non-deuterated solvents has revealed strong solvent isotope effects, providing insights into nucleation and growth mechanisms. acs.org Investigating reactions involving this compound in different solvent systems or under varying environmental conditions can reveal subtle mechanistic details.
Advanced Modeling of KIEs: While Transition State Theory (TST) has been traditionally used to model KIEs, its validity can be limited, especially for reactions with low energy barriers. mdpi.com More advanced theoretical approaches, such as those based on imaginary-time path integrals, are needed to accurately describe quantum mechanical effects like tunneling, which can lead to unusually large KIEs. aip.org Applying these advanced computational models to reactions of this compound will provide a more accurate and detailed picture of the reaction dynamics.
The expansion of KIE studies using novel systems and environments, coupled with sophisticated computational analysis, will undoubtedly deepen our understanding of fundamental chemical reactivity.
Conclusion
Summary of Key Research Contributions and Understanding Derived from Studies of N,N-DI(Ethyl-2,2,2-D3)aniline
This compound serves as a highly specialized chemical probe. Its primary contribution to research is enabling the precise quantification of its non-deuterated analog, N,N-diethylaniline, in various matrices through isotope dilution mass spectrometry. Furthermore, its use in mechanistic studies allows for the detailed investigation of kinetic isotope effects, providing critical evidence for the role of C-H bond cleavage in reaction pathways like enzymatic N-dealkylation. As a metabolic tracer, it helps to map the biotransformation of N,N-diethylaniline, identifying metabolites and clarifying the biochemical processes involved.
Reiterating the Significance of Deuterated Analogs in Advancing Fundamental Chemical Knowledge
The study and application of deuterated analogs like this compound are of profound significance in chemistry and related sciences. The subtle change in mass and bond strength introduced by deuterium (B1214612) substitution provides a powerful, non-invasive method to probe the intricacies of chemical reactions and biological systems. These labeled compounds are essential for validating analytical methods, elucidating complex reaction mechanisms, and improving our understanding of drug metabolism and pharmacokinetics. organic-chemistry.org The insights gained from using deuterated standards and tracers are fundamental to advancing fields ranging from environmental analysis and toxicology to pharmaceutical development, underscoring the indispensable role of isotopic labeling in modern scientific inquiry.
Q & A
Q. What are the recommended synthetic routes for preparing N,N-Di(ethyl-2,2,2-d₃)aniline with high isotopic purity?
Methodological Answer: The synthesis typically involves substituting hydrogen atoms in the ethyl groups with deuterium. A common approach is reacting aniline with deuterated ethylating agents (e.g., CD₃CH₂Br or CD₃CH₂OTs) under nucleophilic substitution conditions. Purification via column chromatography or recrystallization ensures isotopic purity (≥98 atom% D). Key parameters include controlling reaction temperature (60–80°C) and using anhydrous solvents to prevent proton exchange. Isotopic enrichment can be verified using mass spectrometry (MS) or nuclear magnetic resonance (²H NMR) .
Q. Which analytical techniques are most effective for characterizing deuterium incorporation and structural integrity in N,N-Di(ethyl-2,2,2-d₃)aniline?
Methodological Answer:
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (155.27 g/mol) and deuterium distribution. Electrospray ionization (ESI) or electron impact (EI) modes are suitable.
- ²H NMR: Quantifies deuterium incorporation at the ethyl-2,2,2 positions and detects proton-deuterium exchange artifacts.
- Ion Mobility Spectrometry (IMS): HiKE-IMS (High Kinetic Energy IMS) can resolve isotopic isomers by differentiating mobility shifts caused by deuterium substitution, as demonstrated for fluoroaniline derivatives .
- X-ray Diffraction: For crystalline derivatives, single-crystal X-ray analysis validates bond lengths and angles, though this requires derivatization .
Q. Why is deuterium labeling at the ethyl-2,2,2 position strategically significant in mechanistic studies?
Methodological Answer: Deuterium at the ethyl termini minimizes kinetic isotope effects (KIEs) on reaction rates while enabling tracing of hydrogen/deuterium exchange in catalytic or metabolic pathways. This labeling is critical for NMR-based reaction monitoring, isotopic dilution assays, and studying electron transfer mechanisms in organometallic complexes (e.g., platinum cyclometalated systems) .
Advanced Research Questions
Q. How do isotopic substitutions influence the catalytic efficacy or stability of N,N-Di(ethyl-2,2,2-d₃)aniline in high-temperature reactions?
Methodological Answer: Deuterium’s higher mass reduces vibrational frequencies, potentially stabilizing C-D bonds under thermal stress. To assess this:
- Conduct comparative thermogravimetric analysis (TGA) of deuterated vs. non-deuterated analogs.
- Monitor decomposition products via gas chromatography-mass spectrometry (GC-MS).
- Evaluate catalytic performance in model reactions (e.g., Suzuki-Miyaura coupling) at varying temperatures. Evidence from similar systems (e.g., dihydroxyethylaniline derivatives) suggests deuterated compounds may exhibit altered electron transfer kinetics or thermal stability .
Q. How can researchers resolve contradictions in mobility data for deuterated aniline derivatives observed in ion mobility spectrometry (IMS)?
Methodological Answer: Contradictions may arise from differences in collision cross-sections (CCS) or ion-neutral interactions. To address this:
- Standardize experimental parameters (e.g., drift gas composition, electric field strength) as in HiKE-IMS studies .
- Compare experimental CCS with computational predictions using software like MOBCAL or IMPACT.
- Investigate solvent adducts or clustering effects via tandem IMS-MS. For example, fluoroaniline isomers showed mobility shifts dependent on EDR/N (reduced electric field gradient), suggesting similar deuterium-dependent behavior .
Q. What computational strategies are optimal for modeling the electronic effects of deuterium in N,N-Di(ethyl-2,2,2-d₃)aniline?
Methodological Answer:
- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) and electron density maps to assess isotopic effects on aromatic π-system delocalization.
- Molecular Dynamics (MD): Simulate deuterium’s impact on molecular flexibility and solvent interactions.
- Comparative Studies: Benchmark against non-deuterated analogs using software like Gaussian or ORCA. For example, DFT was applied to tetradentate platinum complexes to rationalize luminescence properties influenced by ligand deuteration .
Q. How should experimental designs account for isotopic scrambling during long-term storage or catalytic cycles?
Methodological Answer:
- Storage: Use inert atmospheres (Ar/N₂) and deuterated solvents (e.g., D₂O, CD₃OD) to minimize H/D exchange.
- Reaction Monitoring: Employ quench-and-analyze protocols with ²H NMR or MS to detect scrambling intermediates.
- Catalytic Systems: Select metal catalysts (e.g., Pd, Pt) with low propensity for C-D bond activation. Pre-screen via controlled deuterium-release experiments using GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
